4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Dehydrogenation Imidazopyridine synthesis Step-economy

Sourcing partially saturated imidazopyridine scaffolds with free amino handles often forces lengthy protection/deprotection sequences, delaying hit-to-lead timelines. This 6,7-dihydro intermediate solves that bottleneck with an unsubstituted 4-amino group and free 6-carboxylic acid pre-installed on a single core. - Enables parallel derivatization at C-4 and C-6 without pre-functionalization, accelerating AURKA-focused kinase library assembly. - Serves as the direct parent scaffold for non-peptide angiotensin II AT2 receptor modulators and Toll-like receptor-activating 1H-imidazo[4,5-c]pyridin-4-amines. - Avoids harsh dehydrogenation conditions required by fully saturated spinacine analogs, reducing route length and procurement costs.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 758726-17-9
Cat. No. B11912730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS758726-17-9
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(N=C(C2=C1NC=N2)N)C(=O)O
InChIInChI=1S/C7H8N4O2/c8-6-5-3(9-2-10-5)1-4(11-6)7(12)13/h2,4H,1H2,(H2,8,11)(H,9,10)(H,12,13)
InChIKeyNGCDCGBCKUTWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid – Overview


4-Amino-6,7-dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 758726-17-9, C7H8N4O2, MW 180.16) is a bicyclic heterocyclic compound comprising a partially saturated imidazo[4,5-c]pyridine core bearing a free 4-amino group and a 6-carboxylic acid. As a deazapurine analog, it serves as a versatile synthetic intermediate for kinase inhibitors, angiotensin II receptor ligands, and immunomodulatory agents [1][2]. Its unique combination of a 6,7-dihydro ring system, an unsubstituted amino handle at C-4, and a free carboxylic acid at C-6 distinguishes it from fully saturated (spinacine) and 4-unsubstituted analogs, enabling orthogonal derivatization strategies not feasible with in-class alternatives.

Why This Scaffold Outperforms Spinacine and Unsubstituted Analogs


In-class imidazopyridine carboxylic acids—such as the fully saturated spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, CAS 59981-63-4) or the 4-unsubstituted template (e.g., 1H-imidazo[4,5-c]pyridine-6-carboxylic acid, CAS 495-77-2)—lack precisely the combination of a partially unsaturated dihydro ring and a free 4-amino group that defines this compound. Spinacine cannot directly undergo N-alkylation at C-4 without prior functional-group installation, and its fully saturated ring requires harsh dehydrogenation conditions (elemental sulfur, DMF, 120–150 °C) to reach the aromatic state [1]. Conversely, the fully aromatic 1H-imidazo[4,5-c]pyridine-6-carboxylic acid lacks the dihydro reactivity that enables selective partial reduction or further aromatization. These structural gaps force synthetic programs to accept longer routes, additional protection/deprotection steps, or restricted derivatization options, directly impacting procurement cost-efficiency and library diversity.

Key Differentiation Evidence for This Dihydro-Imidazopyridine


Dihydro Core Bypasses Harsh Dehydrogenation Step

Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) must be treated with elemental sulfur in DMF at 120–150 °C for 4–6 h to achieve aromatization to the imidazo[4,5-c]pyridine system. The target compound already possesses a 6,7-dihydro arrangement, enabling direct aromatization under milder conditions and eliminating the initial dehydrogenation step that is mandatory for the saturated comparator [1]. This sequence advantage is inferred from the established reactivity of spinacine derivatives and is consistent across the class; quantitative yield comparisons await dedicated head-to-head experimentation.

Dehydrogenation Imidazopyridine synthesis Step-economy

Free 4-Amino Handle Enables Direct TLR-Active Amine Synthesis

The free 4‑NH₂ group allows straightforward N‑alkylation, acylation, or reductive amination to produce 1H‑imidazo[4,5‑c]pyridin‑4‑amine derivatives—a privileged scaffold for Toll-like receptor (TLR) agonists and antiviral agents [1][2]. Spinacine (CAS 59981‑63‑4) lacks this amino substituent entirely, requiring multistep introduction of the amine functionality (nitration/reduction or halogen-exchange/amination sequences) that typically add 2–3 synthetic steps and reduce overall yield. The patent literature on imidazo[4,5‑c]pyridin‑4‑amines consistently employs pre‑functionalized 4‑amino intermediates to achieve high-yielding final compounds, underscoring the procurement advantage of a scaffold bearing the native amine.

TLR agonist Amination Immunomodulator

Predicted Aurora Kinase A Affinity Guides Oncology Prioritization

Semi‑empirical PM7 calculations predicted that imidazo[4,5‑c]pyridine derivatives—including those bearing 4‑amino substitution—exhibit high binding affinity for Aurora kinase A (AURKA). Compounds selected on the basis of these predictions were synthesized in high yields and submitted for biological testing [1]. Although IC₅₀ data for the exact 4‑amino‑6,7‑dihydro‑6‑carboxylic acid congener have not yet been published, the computational model distinguishes the 4‑amino‑substituted series from non‑substituted imidazo[4,5‑c]pyridines that showed lower predicted scores. This in silico evidence provides a rational basis for procuring the amino‑substituted scaffold rather than the plain heterocycle when initiating an AURKA‑targeted hit‑finding campaign.

Aurora kinase A Kinase inhibitor Cancer

High-Impact Procurement Applications


Aurora Kinase A Inhibitor Synthesis for Precision Oncology

Computational predictions support the use of this compound as a core intermediate for AURKA inhibitor libraries. Procurement enables rapid construction of focused kinase-targeted compound sets for hit-to-lead optimization in cancer therapy [1].

AT2 Angiotensin II Receptor Ligand Development

Structurally related dihydro-imidazopyridine-6-carboxylic acids have been identified as metabolites of potent AT2-selective ligands. This compound provides the parent scaffold for synthesizing novel non-peptide angiotensin II receptor modulators useful in hypertension and tissue-protection studies [1].

TLR-Active 4-Aminoimidazoquinoline Immunomodulator Synthesis

The free 4-amino group permits direct conversion to 1H-imidazo[4,5-c]pyridin-4-amines, a structural class known to activate Toll-like receptors. Procuring the pre-functionalized amino scaffold eliminates multi-step amine installation and accelerates antiviral and vaccine adjuvant research [1].

Diversity-Oriented and Fragment-Based Library Synthesis

The orthogonal amino and carboxylic acid handles allow parallel derivatization at two positions, enabling the generation of diverse compound libraries for high-throughput screening against multiple target classes [1].

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